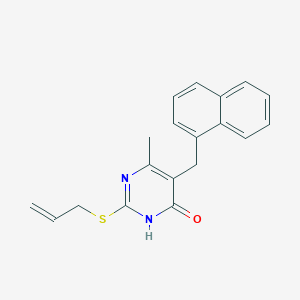
2-(allylthio)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Allylthio)-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and have significant biological and pharmaceutical importance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylthio)-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4-ol typically involves multi-step organic reactions. One common method involves the reaction of 6-amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione with ethyl carbonochloridate in pyridine to form an ester intermediate. This intermediate is then reacted with 2-(naphthalen-1-yl)acetyl chloride in tetrahydrofuran (THF) in the presence of lithium hexamethyldisilazide (LiHMDS) to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Allylthio)-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The methyl and naphthalen-1-ylmethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(Allylthio)-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4-ol is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. For example, it may inhibit certain enzymes or interfere with DNA replication and repair processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione
- 2-(naphthalen-1-yl)acetyl chloride
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
2-(Allylthio)-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its allylthio group, in particular, may contribute to its potential biological activities, differentiating it from other similar compounds .
Properties
Molecular Formula |
C19H18N2OS |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-methyl-5-(naphthalen-1-ylmethyl)-2-prop-2-enylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H18N2OS/c1-3-11-23-19-20-13(2)17(18(22)21-19)12-15-9-6-8-14-7-4-5-10-16(14)15/h3-10H,1,11-12H2,2H3,(H,20,21,22) |
InChI Key |
JCRNQSURXWDXBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC=C)CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


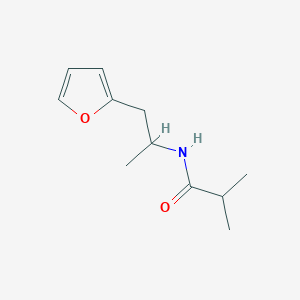
![(2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanol](/img/structure/B14887961.png)


![5'-Bromo-4'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B14887978.png)
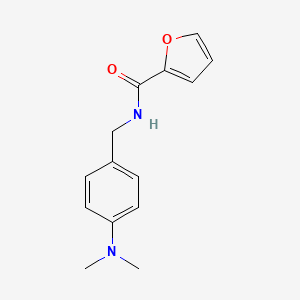

![Rel-(1R,6S)-8-(1-phenylethyl)-3,8-diazabicyclo[4.2.0]octane](/img/structure/B14888000.png)
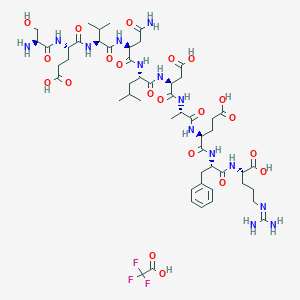

![2-[(3,7,12-Trihydroxy-24-oxocholan-24-yl)amino]ethanesulfonate sodium salt](/img/structure/B14888015.png)
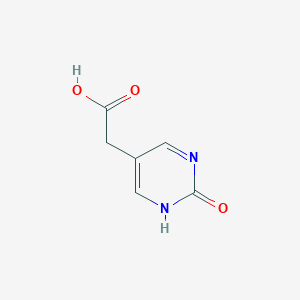
![4-Chloro-6-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B14888036.png)
![3-[(Diethylamino)methyl]phenylZinc bromide](/img/structure/B14888037.png)
